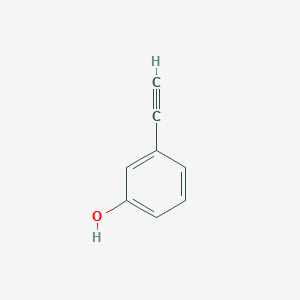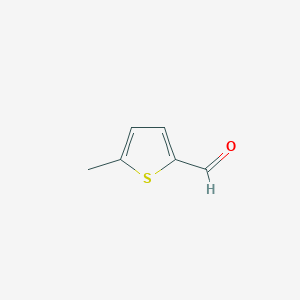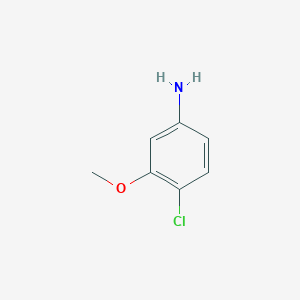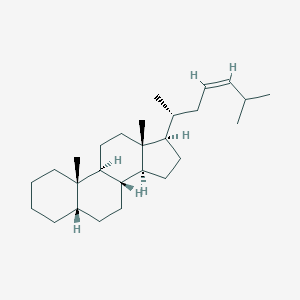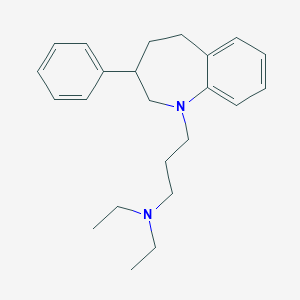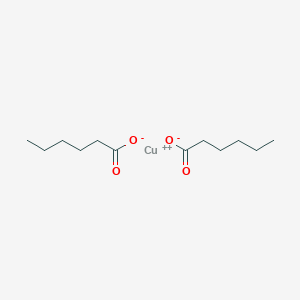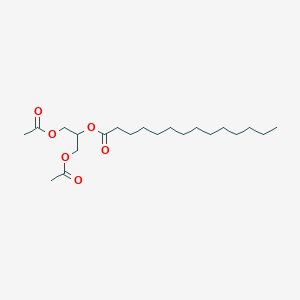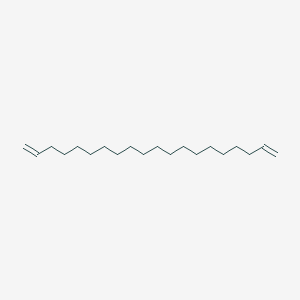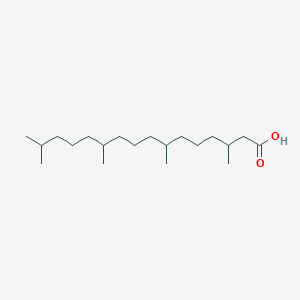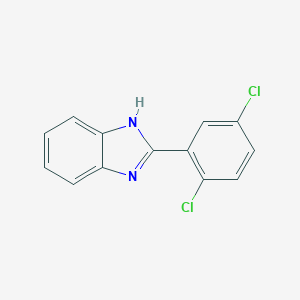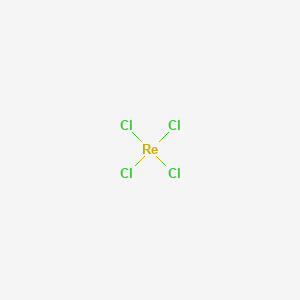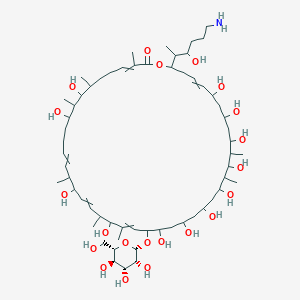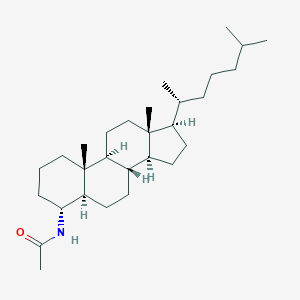
Acetamide, N-5alpha-cholestan-4alpha-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-5alpha-cholestan-4alpha-yl-, also known as ACAT inhibitor, is a chemical compound that has been extensively studied for its potential application in treating cardiovascular diseases. ACAT inhibitors are known to inhibit the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism.
Wirkmechanismus
Acetamide, N-5alpha-cholestan-4alpha-yl-, inhibits the enzyme acyl-CoA:cholesterol acyltransferase (Acetamide, N-5alpha-cholestan-4alpha-yl-), which plays a crucial role in cholesterol metabolism. Acetamide, N-5alpha-cholestan-4alpha-yl- catalyzes the esterification of cholesterol with fatty acids to form cholesteryl esters, which are then stored in lipid droplets. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors prevent the formation of cholesteryl esters and promote the efflux of cholesterol from cells.
Biochemische Und Physiologische Effekte
Acetamide, N-5alpha-cholestan-4alpha-yl-, has been shown to reduce the accumulation of cholesterol in macrophages and prevent the formation of foam cells. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have also been shown to reduce the size of atherosclerotic plaques in animal models. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have also been shown to reduce the levels of LDL cholesterol in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
Acetamide, N-5alpha-cholestan-4alpha-yl-, has some advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of Acetamide, N-5alpha-cholestan-4alpha-yl-. One limitation is that it has poor solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many future directions for research on Acetamide, N-5alpha-cholestan-4alpha-yl-. One direction is to investigate its potential application in treating other diseases, such as Alzheimer's disease and cancer. Another direction is to develop more potent and selective Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors. Yet another direction is to investigate the mechanisms of action of Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors in more detail, to gain a better understanding of their effects on cholesterol metabolism and atherosclerosis.
Synthesemethoden
Acetamide, N-5alpha-cholestan-4alpha-yl-, can be synthesized through a multi-step process starting from cholesterol. The first step involves the protection of the 3-hydroxyl group of cholesterol with tert-butyldimethylsilyl chloride (TBDMS-Cl) to obtain 3-TBDMS-cholesterol. The second step involves the oxidation of the 3-hydroxyl group to the corresponding ketone using Jones reagent to obtain 3-ketone-cholesterol. The third step involves the protection of the 7-hydroxyl group with trifluoroacetic anhydride (TFAA) to obtain 7-TFA-3-ketone-cholesterol. The fourth step involves the reaction of 7-TFA-3-ketone-cholesterol with acetic anhydride to obtain Acetamide, N-5alpha-cholestan-4alpha-yl-.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-5alpha-cholestan-4alpha-yl-, has been extensively studied for its potential application in treating cardiovascular diseases. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have been shown to reduce the accumulation of cholesterol in macrophages and prevent the formation of foam cells, which are a hallmark of atherosclerosis. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have also been shown to reduce the size of atherosclerotic plaques in animal models.
Eigenschaften
CAS-Nummer |
13944-35-9 |
|---|---|
Produktname |
Acetamide, N-5alpha-cholestan-4alpha-yl- |
Molekularformel |
C29H51NO |
Molekulargewicht |
429.7 g/mol |
IUPAC-Name |
N-[(4R,5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl]acetamide |
InChI |
InChI=1S/C29H51NO/c1-19(2)9-7-10-20(3)23-14-15-24-22-12-13-26-27(30-21(4)31)11-8-17-28(26,5)25(22)16-18-29(23,24)6/h19-20,22-27H,7-18H2,1-6H3,(H,30,31)/t20-,22+,23-,24+,25+,26+,27-,28-,29-/m1/s1 |
InChI-Schlüssel |
XJRDRLOSSOJMEO-JMOFALFHSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC[C@H]4NC(=O)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C |
Synonyme |
4α-Acetylamino-5α-cholestane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



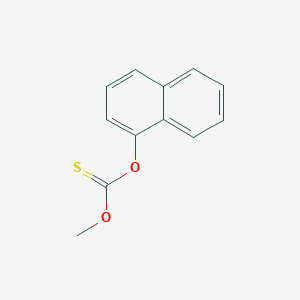
![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)
